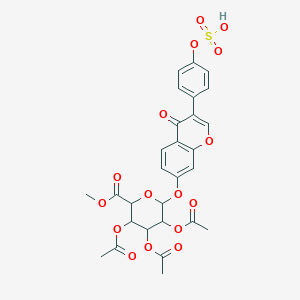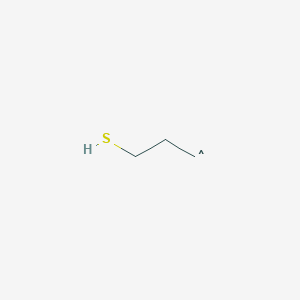
CID 12670148
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 12670148” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 12670148” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired molecular structure. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the efficiency and yield of the synthesis process.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using advanced techniques and equipment. Large-scale reactors, continuous flow systems, and automated control systems are employed to maintain consistent reaction conditions and optimize production efficiency. The industrial production process also involves rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “CID 12670148” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used to facilitate oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas are employed in reduction reactions.
Substitution Reactions: Substitution reactions often involve nucleophiles or electrophiles, with reagents such as halogens, alkylating agents, and acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
The compound “CID 12670148” has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.
Industry: The compound is utilized in the development of new materials, catalysts, and industrial processes.
Mecanismo De Acción
The mechanism of action of “CID 12670148” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific context and application, with ongoing research aimed at elucidating these interactions in detail.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “CID 12670148” include those with comparable molecular structures and chemical properties. Examples of such compounds are:
- CID 2632
- CID 6540461
- CID 5362065
- CID 5479530
Uniqueness
What sets “this compound” apart from these similar compounds is its unique combination of functional groups and its specific reactivity profile. This uniqueness makes it particularly valuable for certain applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C3H7S |
|---|---|
Peso molecular |
75.16 g/mol |
InChI |
InChI=1S/C3H7S/c1-2-3-4/h4H,1-3H2 |
Clave InChI |
DSNSVHZOZRFBAA-UHFFFAOYSA-N |
SMILES canónico |
[CH2]CCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, N-[(1S)-4-[(aminoiminomethyl)amino]-1-[[(4-methoxy-2-naphthalenyl)amino]carbonyl]butyl]-, monohydrochloride (9CI)](/img/structure/B12288957.png)
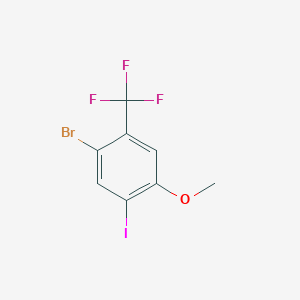
![1-Benzyl-5-Cbz-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B12288966.png)

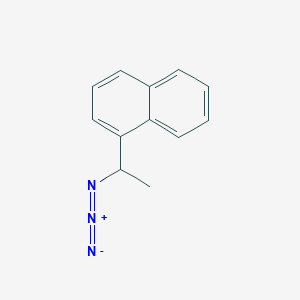
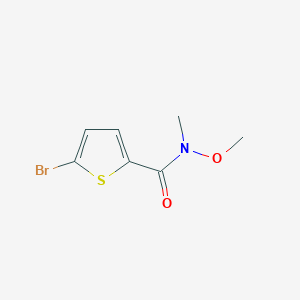
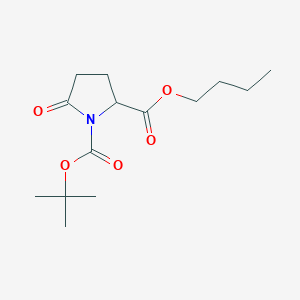

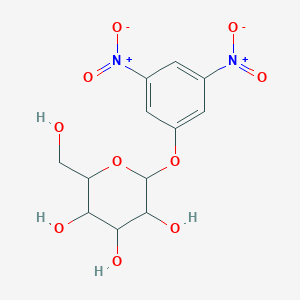

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)
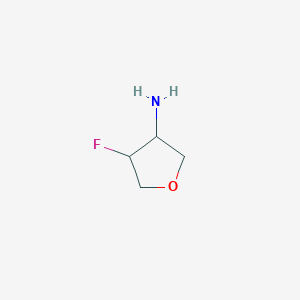
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
